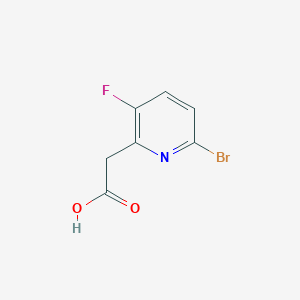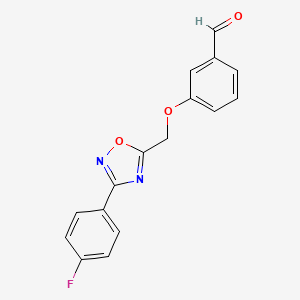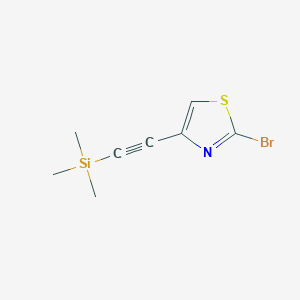![molecular formula C13H12ClN3O2 B12944048 Ethyl 2-chloro-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxylate](/img/structure/B12944048.png)
Ethyl 2-chloro-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-chloro-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxylate is a complex heterocyclic compound that belongs to the class of indolizines. Indolizines are known for their diverse biological activities and are often used as key intermediates in the synthesis of various pharmaceuticals and agrochemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a pyrimidine derivative with an indole moiety under specific conditions . The reaction conditions often include the use of strong acids or bases, high temperatures, and sometimes the presence of catalysts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and improving overall efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-chloro-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxylate can undergo various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
The reactions often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
Ethyl 2-chloro-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Ethyl 2-chloro-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxylate involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anti-cancer effects .
Comparaison Avec Des Composés Similaires
Ethyl 2-chloro-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxylate can be compared with other similar compounds such as:
Pyrimido[4,5-d]pyrimidines: These compounds share a similar bicyclic structure but differ in their specific functional groups and biological activities.
Indole derivatives: While indole derivatives also possess a heterocyclic structure, they have different substitution patterns and reactivity profiles.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions, making it a versatile compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C13H12ClN3O2 |
|---|---|
Poids moléculaire |
277.70 g/mol |
Nom IUPAC |
ethyl 2-chloro-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxylate |
InChI |
InChI=1S/C13H12ClN3O2/c1-2-19-12(18)9-5-6-17-10(9)4-3-8-7-15-13(14)16-11(8)17/h5-7H,2-4H2,1H3 |
Clé InChI |
GHHGUJFKQFCFTB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C2CCC3=CN=C(N=C3N2C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


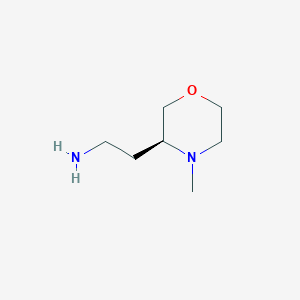

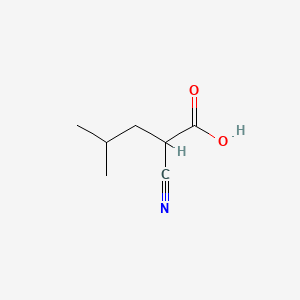

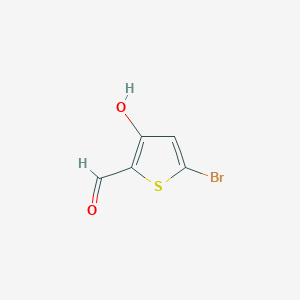

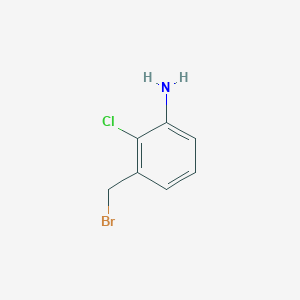
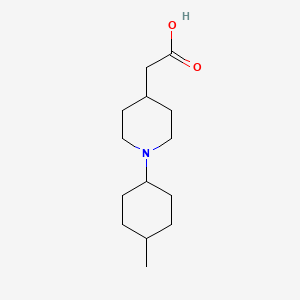
![2-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B12944023.png)
![(2S,4R)-1-((S)-2-(tert-Butyl)-19-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-4,18-dioxo-6,9,12-trioxa-3,17-diazanonadecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B12944024.png)
